(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride
Description
Structural Elucidation of (2-Bromo-4-methoxyphenyl)hydrazine Hydrochloride
Crystallographic Characterization
The crystallographic properties of this compound are inferred from analogous brominated aromatic hydrazines and hydrochloride salts. While direct crystallographic data for this compound is limited, structural insights can be drawn from related systems. For example, brominated aromatic hydrazines often crystallize in monoclinic or orthorhombic space groups, with hydrogen bonding networks stabilizing the lattice.
Key features typically observed include:
- Hydrogen bonding : The hydrazine (-NH-NH-) group forms intermolecular hydrogen bonds with chloride ions, creating a layered or chain-like crystal packing.
- Halogen interactions : The bromine atom may participate in weak Br⋯Br or Br⋯π interactions, contributing to lattice stabilization.
- Methoxy group orientation : The electron-rich methoxy group (-OCH₃) typically adopts a coplanar arrangement with the aromatic ring to maximize conjugation.
A hypothetical unit cell for this compound might align with monoclinic symmetry (e.g., P2₁/c), similar to structurally related brominated phenyl derivatives. Table 1 summarizes typical crystallographic parameters for similar compounds, though experimental refinement is required for precise data.
| Parameter | Typical Value | Source |
|---|---|---|
| Space group | Monoclinic (P2₁/c) | |
| Unit cell parameters | a ≈ 9–10 Å, b ≈ 14 Å, c ≈ 10 Å | |
| Bond angles (N–N) | ~110–120° |
Spectroscopic Analysis (NMR, IR, UV-Vis)
Spectroscopic data for this compound can be extrapolated from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- N–H stretching : Broad peaks at 3300–3500 cm⁻¹ for NH₂ groups.
- C–O (methoxy) : Strong absorption at ~2850–2950 cm⁻¹.
- C–Br : Weak absorption near 600–650 cm⁻¹.
UV-Vis Spectroscopy
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) studies on brominated aromatic hydrazines reveal key electronic features:
- Frontier molecular orbitals (FMOs) :
- Bond order analysis :
Table 2 compares theoretical and experimental bond lengths for analogous compounds, highlighting the accuracy of DFT methods.
| Bond | Theoretical (DFT) | Experimental |
|---|---|---|
| N–N | 1.38–1.42 Å | 1.40–1.45 Å |
| C–Br | 1.90–1.95 Å | 1.92–1.97 Å |
| C–O | 1.35–1.40 Å | 1.36–1.39 Å |
Comparative Analysis with Parent Hydrazine Derivatives
The structural and electronic properties of this compound differ from parent hydrazines due to substituent effects:
| Property | Parent Hydrazine | Brominated Methoxy Derivative |
|---|---|---|
| Hydrogen bonding | NH₂–NH₂ and NH₂–Cl | NH₂–Cl + Br–π interactions |
| Electronic effects | Neutral aromatic ring | Electron-withdrawing Br, donating OCH₃ |
| Reactivity | Nucleophilic NH₂ groups | Enhanced electrophilicity at Br site |
For example, the methoxy group activates the aromatic ring toward electrophilic substitution, while bromine directs meta-substitution. This combination influences both synthetic utility and biological activity compared to unsubstituted phenylhydrazines.
Properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUISVWMGLLTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Radical Coupling Reactions
The hydrazine group enables radical generation under oxidative conditions, facilitating coupling reactions with diverse substrates.
Iodine-Catalyzed Cross-Couplings
Using catalytic iodine (10 mol%) under aerobic conditions, the compound participates in cross-dehydrogenative couplings with 1,4-naphthoquinones:
| Substrate | Conditions | Product Yield |
|---|---|---|
| 1,4-Naphthoquinones | I₂, RT, air | 37–89% |
This method provides efficient access to biaryl structures, critical in medicinal chemistry .
Nucleophilic Substitution at the Bromine Center
The electron-withdrawing methoxy group activates the bromine substituent at the 2-position for nucleophilic displacement.
Alkylation with Ethyl Bromoacetate
In DMF with NaH as a base, the bromine atom is replaced by nucleophiles:
| Nucleophile | Conditions | Product Yield |
|---|---|---|
| Ethyl 2-bromoacetate | DMF, NaH, 50°C, 3 hr | 87% |
This reaction produces functionalized pyrazolone derivatives, demonstrating utility in heterocycle synthesis .
Cyclocondensation for Heterocycle Formation
The hydrazine moiety facilitates cyclization reactions with carbonyl-containing compounds.
Oxidation and Diazotization Pathways
The hydrazine group is susceptible to oxidation, forming intermediates useful in cascade reactions.
Diazene Intermediate Formation
Under acidic conditions (HCl) with NaNO₂, the compound forms diazonium salts, which decompose to aryl radicals or participate in electrophilic substitutions .
Comparative Reaction Outcomes
| Reaction Type | Key Reagents/Conditions | Typical Yield Range |
|---|---|---|
| Radical Coupling | LiOH, air or I₂, air | 37–89% |
| Nucleophilic Substitution | NaH, DMF, 50°C | Up to 87% |
| Cyclocondensation | Reflux with DMF-DMA | 75–90% |
Scientific Research Applications
Drug Development
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential biological activities, including antitumor and antimicrobial properties. For instance, compounds derived from this hydrazine have shown efficacy against certain cancer cell lines by inhibiting specific kinase activities .
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the hydrazine moiety can significantly influence the biological activity of derivatives. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use. For example, variations in substituents on the aromatic ring have been linked to enhanced selectivity and potency against specific biological targets .
Applications in Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its ability to modify biological pathways makes it a candidate for creating herbicides or pesticides that target specific plant processes without affecting non-target species.
Research indicates that this compound exhibits various biological activities due to its structural characteristics. Key findings include:
- Antimicrobial Activity : Studies have reported that derivatives of this compound can inhibit bacterial growth, making them potential candidates for new antibiotics.
- Anticancer Properties : Some derivatives have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Data Tables
| Compound | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | |
| Compound B | Anticancer | MDA-MB-231 (breast cancer) | |
| Compound C | Herbicidal | Various plant species |
Case Study 1: Anticancer Activity
A study investigated the effects of a derivative of this compound on MDA-MB-231 breast cancer cells. The compound induced significant apoptosis through the inhibition of eIF4E phosphorylation, demonstrating its potential as a therapeutic agent .
Case Study 2: Agricultural Application
Research focused on developing a new herbicide based on this hydrazine compound showed promising results in selectively targeting weed species while leaving crops unharmed. This highlights the versatility of this compound beyond medicinal applications .
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The bromine and methoxy substituents distinguish this compound from other arylhydrazine hydrochlorides. Below is a comparative analysis of key analogs:
*Inferred from structural analogs.
Key Observations :
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring toward electrophilic substitution, while bromine (-Br) is electron-withdrawing, directing reactivity to specific positions .
- Steric Effects: Bulkier substituents (e.g., 2,4-dibromo) reduce solubility in polar solvents compared to monosubstituted derivatives .
Toxicity and Handling
Commercial Availability
- (2-Bromo-4-methylphenyl)hydrazine HCl : Available from CAS Common Chemistry (CAS RN: 156941-61-6) .
- 4-Methoxyphenylhydrazine HCl : Sold by suppliers like SISCO Research Laboratories in various grades .
- The title compound is less commonly commercialized, suggesting niche applications in targeted syntheses .
Biological Activity
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is an organic compound notable for its potential biological activities, which stem from its unique structural features. This compound, characterized by a hydrazine functional group and a substituted aromatic ring, has garnered interest in medicinal chemistry due to its reactivity and the diverse biological activities associated with hydrazine derivatives.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO·HCl. Its structure includes:
- Bromine atom : Enhances electrophilicity.
- Methoxy group : Contributes to electronic properties and solubility.
- Hydrazine group : Known for its reactivity and biological significance.
The presence of these functional groups allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with hydrazine moieties often exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression.
- Anticancer Properties : Hydrazone derivatives have been shown to possess anticancer activity through mechanisms such as:
- Antimicrobial Effects : The azomethine (-NH-N=CH-) pharmacophore present in hydrazones is linked to antibacterial and antifungal activities. Studies indicate that derivatives of hydrazones can effectively inhibit the growth of various pathogens .
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Hydrazone Derivatives | Anticancer | |
| Methoxy-substituted | Antioxidant | |
| Brominated Compounds | Antimicrobial | |
| Aryl Hydrazines | Radical Generation |
Case Study: Anticancer Activity
In a study focusing on thiosemicarbazone derivatives, it was found that structural modifications, including the introduction of methoxy and bromo groups, significantly enhanced cytotoxicity against various cancer cell lines. The study utilized the MTT assay to measure cell viability and demonstrated that compounds with similar structural features to this compound exhibited promising anticancer activity .
Q & A
Q. Optimization Tips :
- Solvent Choice : Ethanol is standard, but methanol may improve solubility for bulky substituents.
- Reaction Time : Monitor via TLC; prolonged reflux (>10 hours) risks decomposition.
- Yield Enhancement : Use excess hydrazine hydrochloride (1.2 equivalents) to drive the reaction.
Basic: How is this compound characterized spectroscopically, and what are benchmark data?
Answer:
Characterization involves:
Q. Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy atoms.
- Software : SHELX suite for structure solution and refinement, leveraging twin-axis correction for twinned crystals .
Advanced: How do contradictory reports on melting points or reaction yields arise, and how should researchers validate such data?
Answer:
Discrepancies stem from:
Q. Validation Protocol :
Reproduce Synthesis : Follow literature methods exactly.
Cross-Characterize : Use DSC for precise melting analysis.
Compare CCDC Data : Check crystallographic databases for lattice energy consistency .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
